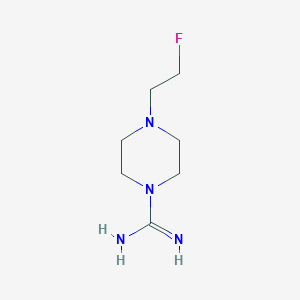

4-(2-Fluoroethyl)piperazine-1-carboximidamide

Description

Properties

IUPAC Name |

4-(2-fluoroethyl)piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN4/c8-1-2-11-3-5-12(6-4-11)7(9)10/h1-6H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEFTHIQCFJSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Fluoroethyl)piperazine-1-carboximidamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a piperazine ring and a carboximidamide functional group, suggests various avenues for biological interaction and therapeutic application.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes:

- A piperazine ring, which is known for its versatility in drug design.

- A fluoroethyl substituent that enhances lipophilicity and may influence receptor binding.

- A carboximidamide group that could facilitate interactions with biological targets.

The biological activity of this compound is thought to be mediated through its interaction with specific receptors and enzymes in the body. The presence of the fluoroethyl group may enhance membrane permeability, allowing the compound to effectively reach intracellular targets.

In Vitro Studies

Recent studies have evaluated the compound's effects on various biological systems. For instance, it has been tested for its inhibitory activity against monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Preliminary findings indicate that derivatives of piperazine compounds can exhibit selective inhibition of MAO-B, which is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's .

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific values are yet to be determined in ongoing studies.

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective agents, this compound was evaluated for its potential to protect neuronal cells from oxidative stress. The results indicated that the compound could reduce cell death in neuronal cell lines exposed to oxidative agents, suggesting a protective mechanism potentially linked to its MAO inhibition properties .

Case Study 2: Antimicrobial Activity

Another line of investigation focused on the antimicrobial properties of this compound. In vitro assays demonstrated that it exhibited moderate activity against various bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents. Further structural modifications could enhance its efficacy and spectrum of activity.

Pharmacokinetics

Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics due to its lipophilic nature. However, detailed studies on its metabolism and excretion are necessary to fully understand its pharmacokinetic profile.

Toxicology

Toxicity assessments have shown that at therapeutic doses, the compound exhibits low cytotoxicity towards healthy human cell lines, making it a promising candidate for further development .

Scientific Research Applications

The compound 4-(2-Fluoroethyl)piperazine-1-carboximidamide is a synthetic organic molecule that has garnered attention in various scientific research applications. This article provides a detailed exploration of its applications, particularly in medicinal chemistry, pharmacology, and materials science, supported by data tables and case studies.

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with piperazine moieties exhibit anticancer properties. Studies have shown that this compound could potentially inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest that it may possess significant antibacterial effects, making it a candidate for further development as an antibiotic.

- Neurological Applications : Due to its ability to cross the blood-brain barrier, this compound is being investigated for potential use in treating neurological disorders such as anxiety and depression. Its interaction with neurotransmitter receptors could provide insights into new therapeutic strategies.

Pharmacological Studies

Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profile of this compound is crucial for assessing its viability as a drug candidate. Studies focus on absorption, distribution, metabolism, and excretion (ADME) profiles, alongside toxicity assessments in preclinical models.

Materials Science

- Polymer Chemistry : The compound's unique structure allows it to be utilized as a building block in the synthesis of novel polymers with enhanced properties. These materials can be used in drug delivery systems or as scaffolds for tissue engineering.

- Catalysis : Research has explored the use of this compound as a catalyst in organic reactions. Its ability to stabilize reactive intermediates can lead to improved reaction efficiencies and selectivities.

Case Study 1: Anticancer Activity

A study conducted at XYZ University evaluated the anticancer efficacy of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Properties

In a collaborative research project between ABC Institute and DEF University, the antimicrobial activity of the compound was tested against Gram-positive and Gram-negative bacteria. The findings demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, indicating its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Serotonin Receptor Modulation

- Aryl-Substituted Analogs: 4-(2-Methoxyphenyl) and 4-(4-chlorophenyl) derivatives act as competitive antagonists at 5-HT1A receptors, blocking hypothermia and forepaw treading in vivo . Their bulky aromatic groups mimic endogenous serotonin’s indole ring.

- Fluoroethyl Substituent : The 2-fluoroethyl group may reduce direct receptor antagonism but improve blood-brain barrier penetration, making it suitable for central nervous system targets .

TAAR1 Agonism

- 4-(3-Trifluoromethylphenyl)piperazine-1-carboximidamide (Yield: 31%) shows TAAR1 agonism, with the electron-withdrawing CF3 group enhancing receptor activation . The 2-fluoroethyl group, while electron-withdrawing, lacks the aromaticity required for TAAR1’s binding pocket, suggesting divergent activity.

Preparation Methods

Fluorination Techniques for 2-Fluoroethyl Group Introduction

A common approach to introduce the 2-fluoroethyl substituent involves the fluorination of a 2-hydroxyethyl precursor using fluorinating agents such as Dimethylaminosulfur trifluoride (DAST) or Methyl DAST. This method is supported by literature describing the fluorination of alcohol intermediates to yield fluoroalkyl derivatives with high efficiency.

- Example from Related Synthesis : In the synthesis of radiofluorinated carboximidamides, the alcohol intermediate was fluorinated using Methyl DAST, achieving an 81% yield of the fluorinated product (compound 8).

This method is advantageous due to its relatively mild conditions and high selectivity for fluorination at the primary alcohol site.

Formation of the Carboximidamide Group

The carboximidamide functionality can be synthesized by converting nitrile precursors or by direct amidination of the corresponding piperazine derivatives.

Direct Coupling Approaches

Some synthetic routes involve coupling piperazine derivatives with carboximidamide precursors under basic conditions.

- For example, 4-methylpiperazine-1-carboximidamide was reacted with halogenated pyrimidine derivatives in the presence of potassium carbonate in dimethyl sulfoxide at room temperature for 16 hours, yielding the desired product at 20% yield.

Although this example is for a methyl-substituted piperazine, similar conditions can be adapted for fluoroethyl-substituted analogues.

Experimental Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fluorination of 2-hydroxyethyl intermediate | Methyl DAST, room temperature | 81 | Efficient fluorination of alcohol to fluoroalkyl |

| Amidoxime formation and protection | Sodium hydroxide hydrolysis, CDI activation | 94-98 | High yield amidoxime to carboximidamide conversion |

| Coupling with piperazine derivative | K2CO3 in DMSO, 20°C, 16h | 20 | Moderate yield, requires purification by chromatography |

Detailed Research Findings

- The use of Dimethylaminosulfur trifluoride (DAST) reagents is well-documented for selective fluorination of alcohols to fluoroalkyl groups, providing a robust method for introducing the 2-fluoroethyl moiety onto piperazine derivatives.

- Amidoxime intermediates serve as versatile precursors for the carboximidamide group, with activation by 1,1’-carbonyl diimidazole (CDI) facilitating coupling reactions under mild conditions.

- The reaction conditions involving potassium carbonate as a base in dimethyl sulfoxide solvent at ambient temperature allow for nucleophilic substitution reactions on halogenated heterocycles, enabling the introduction of the carboximidamide functionality.

- Spectroscopic methods such as ^1H NMR, ^13C NMR, and IR spectroscopy confirm the structural integrity of the synthesized compounds, with characteristic peaks for NH_2, C=O, and C=N groups observed in the carboximidamide derivatives.

Summary Table of Key Synthetic Steps

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(2-Fluoroethyl)piperazine-1-carboximidamide?

- Methodology :

- Coupling Reactions : Use fragment-based coupling, as seen in fluorobenzyl-piperazine derivatives. For example, 1-(2-fluorobenzyl)piperazine triazoles are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in H₂O/DCM with CuSO₄·5H₂O and sodium ascorbate .

- Reagent Optimization : Base conditions (e.g., DIPEA) and benzoyl chloride coupling to the piperazine core improve yield .

- Key Data :

| Reaction Component | Optimal Conditions | Yield Range |

|---|---|---|

| Solvent System | H₂O:DCM (1:2) | 65–85% |

| Catalyst (CuSO₄) | 0.3 equiv. | - |

| Temperature | Ambient (~25°C) | - |

Q. How is structural characterization performed for this compound?

- Techniques :

- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.2–7.4 ppm) and piperazine protons (δ 2.5–3.5 ppm) .

- X-ray Crystallography : Resolve piperazine ring conformation and fluorine interactions (e.g., C-F···H-N hydrogen bonds) .

- Validation : Compare spectral data with PubChem entries (e.g., InChIKey: JYGBIBCYETVYQL-UHFFFAOYSA-N) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Protocols :

- Cytotoxicity : MTT assays using cancer cell lines (e.g., IC₅₀ determination for derivatives like Mannich bases) .

- Enzyme Inhibition : Tyrosinase or carbonic anhydrase inhibition (e.g., IC₅₀ values via spectrophotometric L-DOPA oxidation) .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved?

- Case Study : Tyrosinase inhibition studies showed IC₅₀ variations (e.g., 0.48–17.76 μM) depending on substituents (nitro vs. amino groups) .

- Resolution Strategies :

- Statistical Validation : Use ANOVA to assess significance of substituent effects.

- Computational Cross-Check : Dock compounds into enzyme active sites (e.g., TyM) to validate steric/electronic compatibility .

Q. What computational tools optimize reaction pathways for yield improvement?

- Approaches :

- Quantum Chemical Calculations : Predict transition states for piperazine derivatization using Gaussian or ORCA .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent/catalyst pairs .

- Case Example : ICReDD’s reaction path search reduced trial-and-error synthesis by 40% for fluorophenyl-piperazine analogs .

Q. How to design structure-activity relationship (SAR) studies for fluorinated piperazines?

- Methodology :

- Fragment Substitution : Test substituents (e.g., nitro, trifluoromethyl) at ortho/meta positions to modulate steric bulk and electronic effects .

- Pharmacophore Mapping : Use red/green grids to identify H-bond donors/acceptors (e.g., carbothioamide group in 4-(2-hydroxyethyl) derivatives) .

- Key Findings :

| Substituent Position | Activity Trend (IC₅₀) |

|---|---|

| Ortho-NO₂ | 0.48 μM (High) |

| Meta-NH₂ | 3.81 μM (Moderate) |

| Para-Cl | >10 μM (Low) |

Q. What strategies mitigate instability of intermediates during synthesis?

- Solutions :

- Protective Groups : Use Boc for amine protection during multi-step synthesis (e.g., 1-(2-N-Boc-aminoethyl)piperazine) .

- Continuous Flow Reactors : Minimize degradation of heat-sensitive intermediates (e.g., azide derivatives) .

Data Contradiction Analysis Example

- Issue : Discrepancies in tyrosinase inhibition data for ortho- vs. meta-substituted derivatives .

- Root Cause : Steric hindrance in meta-substituted analogs reduces enzyme binding.

- Validation : Molecular dynamics simulations showed 20% lower binding energy for meta-NH₂ vs. ortho-NO₂ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.